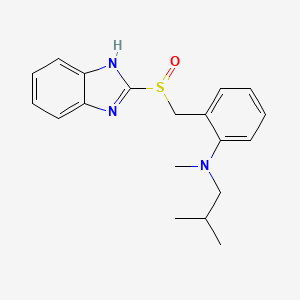

Leminoprazole

Description

Structure

3D Structure

Properties

CAS No. |

177541-01-4 |

|---|---|

Molecular Formula |

C19H23N3OS |

Molecular Weight |

341.5 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline |

InChI |

InChI=1S/C19H23N3OS/c1-14(2)12-22(3)18-11-7-4-8-15(18)13-24(23)19-20-16-9-5-6-10-17(16)21-19/h4-11,14H,12-13H2,1-3H3,(H,20,21) |

InChI Key |

PSIREIZGKQBEEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Lansoprazole Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the major metabolites of Lansoprazole, a widely used proton pump inhibitor. This document details the metabolic pathways, experimental protocols for chemical synthesis, and analytical characterization techniques pertinent to Lansoprazole sulfone and 5-hydroxy Lansoprazole, the primary metabolic products, as well as the common synthetic precursor, Lansoprazole sulfide.

Introduction to Lansoprazole Metabolism

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The two major metabolites formed are 5-hydroxy Lansoprazole and Lansoprazole sulfone.[1][2] The formation of these metabolites is primarily catalyzed by two key enzymes: CYP2C19 is the principal enzyme responsible for the hydroxylation of Lansoprazole to 5-hydroxy Lansoprazole, while CYP3A4 is the main catalyst for the oxidation of Lansoprazole to Lansoprazole sulfone.[1][3][4] The R-enantiomer of Lansoprazole preferentially undergoes metabolism to the sulfone form via CYP3A4, whereas the S-enantiomer is more inclined towards the hydroxylation pathway mediated by CYP2C19.[1] It is noteworthy that CYP2C19 is also capable of further metabolizing Lansoprazole sulfone to 5-hydroxy Lansoprazole.[1]

The metabolic conversion of Lansoprazole is a critical aspect of its pharmacokinetic and pharmacodynamic profile, influencing its efficacy and potential for drug-drug interactions. Understanding the synthesis and properties of these metabolites is therefore essential for drug development and clinical pharmacology studies.

Metabolic Pathway of Lansoprazole

The metabolic transformation of Lansoprazole into its primary metabolites is depicted in the signaling pathway diagram below.

Synthesis of Lansoprazole Metabolites and Intermediates

The following sections provide detailed synthetic workflows and experimental protocols for Lansoprazole sulfide (a key intermediate), Lansoprazole sulfone, and 5-hydroxy Lansoprazole.

Synthetic Workflow Overview

The general synthetic approach involves the initial synthesis of Lansoprazole sulfide, which can then be selectively oxidized to either Lansoprazole (the parent drug) or further to Lansoprazole sulfone.

Experimental Protocols

Lansoprazole sulfide is a crucial intermediate in the synthesis of Lansoprazole and its sulfone metabolite.

-

Reaction: Condensation of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.

-

Protocol:

-

In a suitable reaction vessel, dissolve 2-mercaptobenzimidazole (1.0 eq) and potassium hydroxide (2.2 eq) in deionized water. Stir at room temperature until all solids are dissolved.[5]

-

Prepare a separate solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (1.0 eq) in deionized water.[5]

-

Add the pyridine solution dropwise to the benzimidazole solution at room temperature over a period of 1-2 hours.[5]

-

After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 10°C) for approximately 4 hours.[5]

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with deionized water until the filtrate is neutral.

-

Dry the product under reduced pressure at 45°C to a constant weight to yield Lansoprazole sulfide as an off-white solid.[6]

-

Lansoprazole sulfone is produced by the oxidation of either Lansoprazole sulfide or Lansoprazole.

-

Reaction: Oxidation of Lansoprazole sulfide.

-

Protocol:

-

Suspend Lansoprazole sulfide (1.0 eq) in a suitable solvent such as chloroform.[7]

-

Cool the suspension to a low temperature, typically between -10°C and 0°C.[7]

-

Dissolve an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq), in the same solvent.

-

Add the m-CPBA solution dropwise to the cooled Lansoprazole sulfide suspension over several hours, maintaining the low temperature.[7]

-

After the addition is complete, allow the reaction to proceed for an additional 1-2 hours at the same temperature.

-

Quench the reaction by adding an aqueous solution of sodium bicarbonate.[7]

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Lansoprazole sulfone as a white crystalline solid.[8]

-

The synthesis of 5-hydroxy Lansoprazole is more complex and typically involves a multi-step process starting from a substituted benzimidazole.

-

Reaction: Multi-step synthesis followed by oxidation.

-

Protocol Overview: A general approach involves the synthesis of a 5-hydroxy-2-mercaptobenzimidazole intermediate. This intermediate is then condensed with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, similar to the Lansoprazole sulfide synthesis. The resulting hydroxylated sulfide is then carefully oxidized to the corresponding sulfoxide (5-hydroxy Lansoprazole). Due to the sensitive nature of the hydroxyl group, protecting group strategies may be employed during the synthesis.

Characterization of Metabolites

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and structure of the synthesized metabolites.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for Lansoprazole and its metabolites.

Table 1: Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Lansoprazole | C₁₆H₁₄F₃N₃O₂S | 369.36 | 178-182 (dec)[2] | White to brownish-white crystalline powder[2] |

| Lansoprazole Sulfide | C₁₆H₁₄F₃N₃OS | 353.36 | 142-144[9] | Off-white to beige solid[10] |

| Lansoprazole Sulfone | C₁₆H₁₄F₃N₃O₃S | 385.36 | 207 (dec)[11][12] | White solid[12] |

| 5-Hydroxy Lansoprazole | C₁₆H₁₄F₃N₃O₃S | 385.36 | >155 (dec)[13] | Data not available |

Table 2: ¹H NMR Spectral Data (DMSO-d₆, δ ppm)

| Compound | -CH₃ | -OCH₂CF₃ | -CH₂S- | Aromatic-H | Pyridine-H |

| Lansoprazole | 2.19[14] | 4.6-5.1[14] | 4.6-5.1[14] | 7.0-7.8[14] | 8.1-8.4[14] |

| Lansoprazole Sulfone | ~2.2 | ~4.8 | ~4.9 | ~7.3-7.8 | ~8.3 |

| Lansoprazole Sulfide | Data not available | Data not available | Data not available | Data not available | Data not available |

| 5-Hydroxy Lansoprazole | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 3: ¹³C NMR Spectral Data (DMSO-d₆, δ ppm)

| Compound | -CH₃ | -OCH₂CF₃ | -CH₂S- | Aromatic/Pyridine Carbons |

| Lansoprazole | 10.43[14] | 60.0[14] | Not specified | 107.0, 116.1, 123.1, 148.0, 150.9, 161.3[14][15] |

| Lansoprazole Sulfone | Data not available | Data not available | Data not available | Data not available |

| Lansoprazole Sulfide | Data not available | Data not available | Data not available | Data not available |

| 5-Hydroxy Lansoprazole | Data not available | Data not available | Data not available | Data not available |

Table 4: Mass Spectrometry Data (m/z)

| Compound | Ionization Mode | [M+H]⁺ | Key Fragment Ions |

| Lansoprazole | ESI+ | 370.0836 | 164[16] |

| Lansoprazole Sulfide | ESI+ | 354.03 | Data not available |

| Lansoprazole Sulfone | ESI+ | 386.0781 | 135.0553, 252.0301 |

| 5-Hydroxy Lansoprazole | ESI+ | 386.0785 | Data not available |

Analytical Chromatography Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized metabolites and for their quantification in biological matrices.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

-

Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v).[17]

-

Flow Rate: 0.8 mL/min.[17]

-

Detection: UV detection at 285 nm.[17]

-

Procedure:

-

Prepare standard solutions of the Lansoprazole metabolites in a suitable diluent (e.g., the mobile phase).

-

Inject a fixed volume (e.g., 20 µL) of the sample onto the HPLC system.

-

Record the chromatogram and determine the retention time for each compound.

-

Purity is assessed by the peak area percentage of the main component.

-

Conclusion

This technical guide has outlined the primary metabolic pathways of Lansoprazole and provided detailed information on the synthesis and characterization of its major metabolites, Lansoprazole sulfone and 5-hydroxy Lansoprazole, along with the key synthetic intermediate, Lansoprazole sulfide. The experimental protocols and characterization data presented herein serve as a valuable resource for researchers in drug development and metabolism, facilitating a deeper understanding of the properties and behavior of these important compounds. The provided methodologies can be adapted for the preparation of analytical standards and for use in further pharmacological and toxicological investigations.

References

- 1. ClinPGx [clinpgx.org]

- 2. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis method of lansoprazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]

- 7. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]

- 8. CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method - Google Patents [patents.google.com]

- 9. Lansoprazole Sulfide | 103577-40-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. echemi.com [echemi.com]

- 11. Lansoprazole sulfone | 131926-99-3 | IL32158 | Biosynth [biosynth.com]

- 12. echemi.com [echemi.com]

- 13. 5-HYDROXY LANSOPRAZOLE | 131926-98-2 [chemicalbook.com]

- 14. news-medical.net [news-medical.net]

- 15. nmr.oxinst.com [nmr.oxinst.com]

- 16. spu.edu.sy [spu.edu.sy]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Lansoprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of lansoprazole, a widely used proton pump inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Chemical Structure and Identity

Lansoprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion. Its chemical identity is well-established, providing a foundation for its targeted pharmacological activity.

The IUPAC name for lansoprazole is 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole. It is a racemic mixture of (R)- and (S)-enantiomers.

Table 1: Chemical Identity of Lansoprazole

| Identifier | Value |

| IUPAC Name | 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole |

| Molecular Formula | C₁₆H₁₄F₃N₃O₂S[1] |

| Molecular Weight | 369.36 g/mol [2][3] |

| CAS Number | 103577-45-3[2] |

Below is a 2D representation of the chemical structure of lansoprazole.

Physicochemical Properties

The physicochemical properties of lansoprazole are critical to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Table 2: Physicochemical Properties of Lansoprazole

| Property | Value |

| Melting Point | Approximately 166°C (with decomposition)[4] |

| pKa | Pyridine N: ~4.0, Benzimidazole N-H: ~9.0 |

| Solubility | Freely soluble in dimethylformamide; soluble in methanol; sparingly soluble in ethanol; slightly soluble in ethyl acetate, dichloromethane, and acetonitrile; very slightly soluble in ether; and practically insoluble in hexane and water.[4] |

| LogP | 2.4 |

| Appearance | White to brownish-white odorless crystalline powder[4] |

Table 3: Stability of Lansoprazole in Aqueous Solution

| pH | Half-life at 25°C |

| 5.0 | Approximately 0.5 hours[4] |

| 7.0 | Approximately 18 hours[4] |

The stability of lansoprazole is highly dependent on pH, degrading rapidly in acidic conditions and exhibiting greater stability in neutral to alkaline environments. This pH-dependent stability is a key consideration in the design of its oral dosage forms, which are typically enteric-coated to protect the drug from the acidic environment of the stomach.

Mechanism of Action: Proton Pump Inhibition

Lansoprazole is a prodrug that exerts its acid-suppressing effects by irreversibly inhibiting the gastric H⁺/K⁺-ATPase (proton pump) in parietal cells.[5] The following diagram illustrates the signaling pathway of its mechanism of action.

References

Enantiomers of Lansoprazole: A Technical Guide to Stereospecific Activity and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lansoprazole, a widely used proton pump inhibitor (PPI), is a racemic mixture of two enantiomers, (R)-lansoprazole (dexlansoprazole) and (S)-lansoprazole. While chemically similar, these stereoisomers exhibit significant differences in their pharmacokinetic profiles and metabolic pathways, leading to distinct clinical characteristics. This technical guide provides an in-depth analysis of the enantiomers of lansoprazole, focusing on their specific activities, the experimental methodologies used for their evaluation, and a comparative summary of their key properties. The information presented herein is intended to support research, development, and clinical application of lansoprazole and its enantiomerically pure counterpart, dexlansoprazole.

Introduction

Lansoprazole is a cornerstone in the management of acid-related gastrointestinal disorders.[1] It functions by irreversibly inhibiting the gastric H+/K+-ATPase, the final step in the acid secretion pathway of parietal cells.[2][3] Marketed as a racemic mixture, it comprises equal parts of the dextrorotatory ((R)-) and levorotatory ((S)-) enantiomers. The recognition that these enantiomers may possess different pharmacological and metabolic properties has led to the development of dexlansoprazole, the pure (R)-enantiomer, offering a more refined therapeutic approach.[4] Understanding the nuances of each enantiomer's activity is crucial for optimizing clinical outcomes and for the development of next-generation acid-suppressive therapies.

Mechanism of Action: Proton Pump Inhibition

Both enantiomers of lansoprazole, along with the racemic mixture, act as prodrugs that require activation in the acidic environment of the parietal cell secretory canaliculi.[4] The activated form, a sulfenamide intermediate, then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to its irreversible inactivation.[2] This inhibition effectively blocks the secretion of gastric acid.

Comparative Pharmacological Activity

While both enantiomers inhibit the proton pump, subtle differences in their potency have been observed in preclinical studies. The most notable distinctions, however, lie in their pharmacokinetic and metabolic profiles.

In Vitro Inhibitory Activity

Studies on isolated canine gastric microsomes and parietal cells have demonstrated that both enantiomers are potent inhibitors of the H+/K+-ATPase and acid formation.

| Parameter | (R)-Lansoprazole | (S)-Lansoprazole | Racemic Lansoprazole | Reference |

|---|---|---|---|---|

| IC₅₀ for (H+ + K+)-ATPase Inhibition (µM) | 4.2 | 5.2 | 2.1 | [5] |

| IC₅₀ for db-cAMP-stimulated Acid Formation (nM) | 59 | 82 | 59 | [5] |

Pharmacokinetics

The stereoselective metabolism of lansoprazole leads to significant differences in the plasma concentrations and exposure of the (R)- and (S)-enantiomers in humans. The (R)-enantiomer, dexlansoprazole, generally exhibits higher plasma concentrations and a larger area under the curve (AUC) compared to the (S)-enantiomer.[6]

| Parameter | (R)-Lansoprazole | (S)-Lansoprazole | Study Population | Reference |

|---|---|---|---|---|

| Cmax (ng/mL) | 756 ± 289 | 208 ± 117 | Extensive Metabolizers (EMs) | [6] |

| AUC (ng·h/mL) | 1668 ± 739 | 313 ± 204 | Extensive Metabolizers (EMs) | [6] |

| Cmax (ng/mL) | 1198 ± 365 | 402 ± 165 | Poor Metabolizers (PMs) | [6] |

| AUC (ng·h/mL) | 7118 ± 2110 | 1818 ± 774 | Poor Metabolizers (PMs) | [6] |

Metabolism

Lansoprazole is primarily metabolized in the liver by the cytochrome P450 enzymes, CYP2C19 and CYP3A4. The metabolism is stereoselective, with CYP2C19 preferentially metabolizing the (S)-enantiomer to 5-hydroxylansoprazole, while CYP3A4 is more active towards the (S)-enantiomer in the formation of lansoprazole sulfone.[5] This differential metabolism is a key contributor to the observed pharmacokinetic differences.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) (mL/min/mg) | Reference |

|---|---|---|---|---|---|

| CYP2C19 | (+)-Lansoprazole | 12.3 ± 1.5 | 119.5 ± 5.6 | 0.010 ± 0.001 | [5] |

| (-)-Lansoprazole | 22.1 ± 2.9 | 100.8 ± 6.0 | 0.005 ± 0.000 | [5] | |

| CYP3A4 | (+)-Lansoprazole | 110.1 ± 13.0 | 694.0 ± 29.5 | 0.006 ± 0.000 | [5] |

| (-)-Lansoprazole | 102.3 ± 11.2 | 2311.0 ± 103.0 | 0.023 ± 0.001 | [5] |

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of lansoprazole enantiomers on the activity of the gastric proton pump.

Methodology:

-

Preparation of Gastric Vesicles: Hog gastric mucosal vesicles rich in H+/K+-ATPase are prepared by differential centrifugation and sucrose gradient ultracentrifugation. The protein concentration of the vesicle preparation is determined using a standard protein assay.

-

ATPase Activity Assay: The assay is performed in a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, KCl, and the gastric vesicle preparation. The reaction is initiated by the addition of ATP.

-

Inhibition Studies: The lansoprazole enantiomers are pre-incubated with the gastric vesicles at varying concentrations in an acidic medium (e.g., pH 5.0) to facilitate their activation.

-

Measurement of ATPase Activity: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis using a colorimetric method.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the enantiomer, and the IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Objective: To separate and quantify the (R)- and (S)-enantiomers of lansoprazole in biological matrices or pharmaceutical formulations.

Methodology:

-

Sample Preparation: Plasma or serum samples are typically subjected to protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the drug enantiomers. Pharmaceutical formulations may be dissolved in a suitable solvent.

-

Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector is used.

-

Chiral Stationary Phase: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD), is employed for the enantioselective separation.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol, isopropanol) is commonly used. The exact composition is optimized to achieve baseline separation of the enantiomers.

-

Chromatographic Conditions:

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 285 nm.

-

-

Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of the pure enantiomers.

Clinical Implications and Future Directions

The distinct pharmacokinetic profile of (R)-lansoprazole (dexlansoprazole), characterized by its higher plasma concentrations and slower clearance, forms the basis for its clinical advantages.[6] Dexlansoprazole's dual delayed-release formulation further extends the duration of acid suppression, potentially offering improved control of gastric pH compared to racemic lansoprazole.[4]

The stereospecific differences in metabolism, particularly the reduced reliance of dexlansoprazole on the highly polymorphic CYP2C19 enzyme for its clearance, may lead to more predictable plasma levels and clinical effects across different patient populations.

Future research should continue to explore the clinical significance of these enantiomer-specific properties in various patient subgroups and for different acid-related disorders. Further investigation into the potential for stereoselective drug-drug interactions is also warranted. The development of novel drug delivery systems for dexlansoprazole could further enhance its therapeutic profile.

Conclusion

The enantiomers of lansoprazole, (R)-lansoprazole and (S)-lansoprazole, exhibit important differences in their specific activities, with the most pronounced distinctions observed in their pharmacokinetic and metabolic profiles. (R)-lansoprazole (dexlansoprazole) demonstrates higher systemic exposure due to its stereoselective metabolism, which has been leveraged to develop an enantiomerically pure drug with potential clinical benefits. A thorough understanding of the unique properties of each enantiomer, facilitated by the experimental methodologies outlined in this guide, is essential for the continued advancement of acid-suppressive therapy.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the enantiomers of lansoprazole (AG-1749) on (H+ + K+)-ATPase activity in canine gastric microsomes and acid formation in isolated canine parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic differences between lansoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Activity of Lansoprazole Against Helicobacter pylori: A Technical Guide

This technical guide provides an in-depth overview of the in-vitro activity of lansoprazole, a proton pump inhibitor, against the bacterium Helicobacter pylori. It is intended for researchers, scientists, and drug development professionals working in the fields of gastroenterology, microbiology, and pharmacology. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying mechanisms and workflows.

Direct Antibacterial Activity

Lansoprazole exhibits direct antimicrobial activity against H. pylori in vitro. This activity is independent of its acid-suppressing function in the stomach. Several studies have quantified this effect, primarily through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs).

Quantitative Data on Antibacterial Activity

The following tables summarize the key quantitative data regarding the direct antibacterial effect of lansoprazole and its derivatives on H. pylori.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of Lansoprazole and its Sulfenamide Derivative

| Compound | MIC90 (mg/L) | MBC90 (mg/L) |

| Lansoprazole | 2.5[1][2] | 10[1][2] |

| Sulfenamide | 2.5[1][2] | 10[1][2] |

Table 2: Comparative MICs of Proton Pump Inhibitors Against H. pylori

| Compound | MIC Range (µg/mL) | MIC90 (mg/L) | Notes |

| Lansoprazole | 1.56 - 25[3] | 6.25 | Fourfold more potent than omeprazole.[3] |

| Omeprazole | - | - | Lansoprazole is approximately four times more active.[1] |

| Lansoprazole | 3.13 - 12.5 | - | - |

| Omeprazole | 32 | - | - |

Lansoprazole's activity against H. pylori is enhanced in acidic environments, likely due to the conversion to its active sulfenamide form.[1] The bactericidal activity of the sulfenamide derivative is reportedly faster than that of the parent compound.[1][2] It is also noteworthy that the susceptibility of cytotoxic and non-cytotoxic strains of H. pylori to lansoprazole is similar.[1][2]

Inhibition of H. pylori Urease

A key virulence factor of H. pylori is its potent urease enzyme, which allows the bacterium to survive in the acidic environment of the stomach by neutralizing gastric acid. Lansoprazole has been shown to be a potent inhibitor of this enzyme.

Quantitative Data on Urease Inhibition

Table 3: 50% Inhibitory Concentrations (IC50) of Lansoprazole and Related Compounds against H. pylori Urease

| Compound | IC50 (µM) |

| Lansoprazole | 3.6 - 9.5[4][5] |

| AG-2000 (active analog) | 3.6 - 9.5[4][5] |

| Omeprazole | 3.6 - 9.5[4][5] |

Lansoprazole's inhibitory action on urease is selective for H. pylori and Helicobacter mustelae, with no significant effect on ureases from other bacteria such as Proteus vulgaris, Proteus mirabilis, and Providencia rettgeri.[4][5] The proposed mechanism for this inhibition is the blockage of sulfhydryl (SH) groups within the urease enzyme.[4][5]

Synergistic Effects with Antibiotics

In clinical practice, lansoprazole is often used in combination with antibiotics to eradicate H. pylori. In-vitro studies have demonstrated that lansoprazole can act synergistically with several antibiotics, enhancing their efficacy.

Summary of Synergistic Interactions

-

With Macrolides: Combinations of lansoprazole with macrolides such as erythromycin, roxithromycin, and azithromycin have shown synergistic or additive effects against H. pylori.[6][7][8] For instance, the combination of roxithromycin and lansoprazole acted synergically on 82% of tested H. pylori strains.[8]

-

With Beta-Lactams: The combination of lansoprazole and amoxicillin has generally shown additive activity.[6][7] The increased gastric pH resulting from lansoprazole's proton pump inhibition is thought to enhance the stability and activity of amoxicillin.[9]

Mechanism of Action

The antimicrobial action of lansoprazole against H. pylori is multifactorial and not fully elucidated. However, research points to several key mechanisms beyond its effect on gastric pH.

-

Urease Inhibition: As detailed above, lansoprazole directly inhibits the activity of the crucial urease enzyme by blocking its SH groups.[4][5]

-

Inhibition of Cellular Respiration: Lansoprazole and its derivatives have been shown to inhibit cellular respiration in H. pylori, leading to a decrease in cellular ATP levels.[10] This effect is specific to substrates like pyruvate and α-ketoglutarate and is augmented at higher oxygen concentrations.[10]

-

Suppression of Other Virulence Factors: Exposure to lansoprazole can lead to a loss of viability and the suppression of other virulence factors, including motility and the adhesion of the bacteria to epithelial cells.[3]

It is important to note that the anti-H. pylori activity of lansoprazole is not dependent on the inhibition of a v-ATPase-mediated, toxin-induced activity.[1][2]

Experimental Protocols

This section provides an overview of the methodologies used to assess the in-vitro activity of lansoprazole against H. pylori.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of lansoprazole is typically determined using the agar dilution method.

Caption: General workflow for assessing urease inhibition by lansoprazole.

Detailed Steps:

-

Urease Preparation: Urease can be extracted from H. pylori cells by methods such as sonication or extraction with distilled water. [4]Alternatively, intact bacterial cells can be used. [4]2. Pre-incubation: The urease preparation or intact cells are pre-incubated with various concentrations of lansoprazole in a suitable buffer at a specific pH (e.g., pH 6.5) and temperature (e.g., 37°C) for a defined period. [5]3. Urease Reaction: The urease reaction is initiated by adding a urea solution.

-

Measurement of Activity: Urease activity is determined by measuring the amount of ammonia produced. This can be done using various colorimetric methods, such as the Berthelot (phenol-hypochlorite) reaction.

-

Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the activity in the presence of lansoprazole to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Synergy Testing (Time-Kill Curve Analysis)

Time-kill curve analysis is a dynamic method to assess the bactericidal activity of antimicrobial agents alone and in combination, allowing for the determination of synergy.

Workflow for Time-Kill Curve Analysis

References

- 1. academic.oup.com [academic.oup.com]

- 2. In-vitro activity of lansoprazole against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial properties of lansoprazole alone and in combination with antimicrobial agents against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent inhibitory action of the gastric proton pump inhibitor lansoprazole against urease activity of Helicobacter pylori: unique action selective for H. pylori cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Bactericidal activity and synergy studies of proton pump inhibitors and antibiotics against Helicobacter pylori in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synergic interactions of macrolides and proton-pump inhibitors against Helicobacter pylori: a comparative in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of lansoprazole, clarithromycin and pH gradient on uptake of [14C]amoxycillin into rat gastric tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory Activities of Lansoprazole against Respiration in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

Lansoprazole Degradation Pathways Under Stress Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole, a proton pump inhibitor (PPI), is widely used in the treatment of acid-related gastrointestinal disorders. As with any pharmaceutical compound, understanding its stability and degradation profile under various stress conditions is a critical aspect of drug development and formulation. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), provide crucial insights into the intrinsic stability of a drug substance, help in elucidating degradation pathways, and are instrumental in the development and validation of stability-indicating analytical methods.

This technical guide provides a comprehensive overview of the degradation pathways of lansoprazole under various stress conditions, including acidic, alkaline, oxidative, and neutral hydrolysis. It has been established that lansoprazole is relatively stable under thermal and photolytic stress.[1][2] This document details the major degradation products formed, outlines the experimental protocols for stress testing, presents quantitative data from various studies in a comparative format, and visualizes the degradation pathways and experimental workflows using Graphviz diagrams.

Acidic Degradation

Lansoprazole is highly labile in acidic conditions, undergoing rapid degradation.[3] The primary degradation pathway involves the rearrangement of the molecular structure to form several key products.

Experimental Protocol: Acid-Induced Degradation

A common method for inducing acid degradation is as follows:

-

Preparation of Stock Solution: Prepare a stock solution of lansoprazole (e.g., 1.0 mg/mL) in a mixture of acetonitrile and water (50:50, v/v).[4]

-

Stress Condition: Dilute the stock solution with 0.01 N to 1 N hydrochloric acid (HCl).[2][4] The reaction is typically carried out at room temperature or elevated temperatures (e.g., 60°C) for a period ranging from a few minutes to several hours to achieve sufficient degradation.[4][5]

-

Neutralization and Dilution: After the specified time, neutralize the solution with a suitable base (e.g., sodium hydroxide) and dilute with an appropriate solvent (e.g., methanol or mobile phase) to a final concentration suitable for analysis.[5]

-

Analysis: Analyze the sample using a stability-indicating HPLC method, often coupled with mass spectrometry (MS) for the identification of degradation products.[4][6]

Degradation Products and Pathways

Under acidic conditions, lansoprazole primarily degrades into lansoprazole sulfide, along with other products such as 1-Methyl-10-thioxo-10H-4a,5,9b-triaza-indeno[2,1-a]inden-2-one.[6][7] The formation of lansoprazole sulfide involves the reduction of the sulfoxide group.

Quantitative Data

The extent of degradation under acidic conditions is significant and rapid. The table below summarizes quantitative data from various studies.

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products | Reference |

| 1N HCl | 1 minute | Not Specified | Significant | Not Specified | [2] |

| 0.01 N HCl | Multiple time points | Room Temp. | Rapid | Lansoprazole Sulfide, DP-2, DP-3 | [4] |

| 0.1 N HCl | 8 hours | 60°C | Substantial | Des-sulfur and Sulfide impurities | [] |

Alkaline Degradation

Lansoprazole also degrades in alkaline conditions, although the rate and pathway differ from acidic degradation.

Experimental Protocol: Base-Induced Degradation

A typical protocol for inducing alkaline degradation is as follows:

-

Preparation of Stock Solution: Prepare a stock solution of lansoprazole (e.g., 1.0 mg/mL) in a suitable solvent.[4]

-

Stress Condition: Treat the stock solution with 0.1 N to 2 N sodium hydroxide (NaOH).[4][5] The reaction is often heated (e.g., 60°C or 80°C) for several hours to accelerate degradation.[5][9]

-

Neutralization and Dilution: After the stress period, neutralize the solution with a suitable acid (e.g., hydrochloric acid) and dilute to a working concentration for analysis.

-

Analysis: Analyze the stressed sample using HPLC or LC-MS.[5]

Degradation Products and Pathways

In basic media, a notable degradation product with a higher molecular weight than lansoprazole has been identified as 7-(3-Methyl-4-(2,2,2-trifluoroethoxy) pyridin-2-yl)-7H-benzo[5][7]imidazo[2,1-b]benzo[5][7]imidazo[2,1-d][2][4][7]thiadiazine.[10] Other degradation products include the sulfide impurity.

Quantitative Data

The degradation in alkaline conditions is generally slower than in acidic conditions.

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products | Reference |

| 1N NaOH | 6 hours | 30°C | Significant | Not Specified | [2] |

| 2 N NaOH | Multiple time points | 80°C | Gradual | DP-4 | [4] |

| 0.1 N NaOH | 8 hours | 60°C | Substantial | High MW impurity, Sulfide impurity | [5] |

Oxidative Degradation

Lansoprazole is susceptible to oxidation, leading to the formation of specific degradation products.

Experimental Protocol: Oxidative Degradation

A standard procedure for oxidative stress testing is as follows:

-

Preparation of Stock Solution: Prepare a lansoprazole stock solution (e.g., 1.0 mg/mL).[4]

-

Stress Condition: Treat the solution with hydrogen peroxide (H₂O₂), typically at a concentration of 2-6%.[2][4] The reaction is usually conducted at room temperature for a few hours.

-

Quenching and Dilution: The reaction is stopped, and the sample is diluted to an appropriate concentration for analysis.

-

Analysis: The degradation products are analyzed by HPLC or LC-MS.[11]

Degradation Products and Pathways

The primary product of oxidative degradation is lansoprazole sulfone, which results from the oxidation of the sulfoxide group.[4][11] Another identified oxidative degradant is Lansoprazole Sulfone N-Oxide.[12]

Quantitative Data

Oxidative stress leads to significant degradation of lansoprazole.

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products | Reference |

| 6% H₂O₂ | 2 hours | Not Specified | Significant | Not Specified | [2] |

| 2% H₂O₂ | Multiple time points | Room Temp. | Significant | Lansoprazole Sulfone, DP-1, DP-6, DP-7, DP-8 | [4] |

| m-CPBA | 20 minutes | Not Specified | Substantial | DI-I, DI-II, DI-III | [11] |

Neutral Hydrolytic Degradation

Lansoprazole also undergoes degradation in neutral aqueous solutions, although at a slower rate compared to acidic or alkaline conditions.

Experimental Protocol: Neutral Hydrolysis

A typical protocol for neutral hydrolysis is:

-

Preparation of Solution: Dissolve lansoprazole in water or a mixture of acetonitrile and water (50:50, v/v).[4][13]

-

Stress Condition: The solution is typically heated (e.g., 60°C or 80°C) for an extended period.[4][9]

-

Analysis: The sample is analyzed directly or after appropriate dilution using HPLC or LC-MS.[13]

Degradation Products and Pathways

Under neutral hydrolytic conditions, lansoprazole can degrade to form lansoprazole sulfide and benzimidazolones.[13]

Quantitative Data

Degradation under neutral conditions is generally less extensive than under acidic, alkaline, or oxidative stress.

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products | Reference |

| Water | 30 minutes | 60°C | Not Observed | - | [2] |

| ACN/H₂O (50:50) | Multiple time points | 80°C | Gradual | DP-5 | [4] |

| Water | 72 hours | Not Specified | ~76% | Sulfides, Benzimidazolones | [13] |

Experimental Workflow for Forced Degradation Studies

The general workflow for conducting forced degradation studies of lansoprazole is depicted below.

Conclusion

This technical guide has summarized the degradation pathways of lansoprazole under various stress conditions as reported in the scientific literature. The key findings are:

-

Acidic Conditions: Lansoprazole degrades rapidly, primarily forming lansoprazole sulfide and other rearrangement products.

-

Alkaline Conditions: Degradation is slower than in acid and can lead to the formation of a higher molecular weight adduct and the sulfide impurity.

-

Oxidative Conditions: Lansoprazole is readily oxidized to form lansoprazole sulfone and its N-oxide derivative.

-

Neutral Hydrolysis: Degradation occurs at a slower rate, yielding lansoprazole sulfide and benzimidazolones.

-

Thermal and Photolytic Conditions: Lansoprazole is generally stable under these conditions.

A thorough understanding of these degradation pathways is essential for the development of stable pharmaceutical formulations of lansoprazole and for the establishment of robust, stability-indicating analytical methods. The provided experimental protocols and degradation product information can serve as a valuable resource for researchers and professionals in the pharmaceutical industry. Further studies could focus on the toxicological profiles of the identified degradation products to ensure the safety of the final drug product throughout its shelf life.

References

- 1. Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of the toxic antioxidants 3H-benzimidazole-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. niainnovation.in [niainnovation.in]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Lansoprazole Sulfone | C16H14F3N3O3S | CID 10385385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. GSRS [precision.fda.gov]

Methodological & Application

Application Notes and Protocols for the Formulation of Lansoprazole Oral Delayed-Release Capsules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of oral delayed-release capsules of Lansoprazole, a proton pump inhibitor indicated for the treatment of acid-related gastrointestinal disorders. Due to its inherent instability in acidic environments, Lansoprazole requires an enteric-coated formulation to protect the active pharmaceutical ingredient (API) from degradation in the stomach and ensure its release in the proximal small intestine.[1][2][3][4]

Formulation Overview

The formulation of Lansoprazole delayed-release capsules typically involves a multi-unit pellet system.[1][4] This approach consists of small, spherical pellets that are coated with successive layers to control the drug release profile. The core components of the formulation are:

-

Inert Core: Sugar spheres are commonly used as the starting material for building the pellets.[1][3][5]

-

Drug Layer: A suspension containing Lansoprazole, a binder, a stabilizer, and other excipients is layered onto the inert cores.[1][5]

-

Barrier Coat (Sub-coat): An intermediate layer is applied to prevent direct contact between the acid-labile Lansoprazole and the acidic enteric polymer, thereby enhancing the stability of the drug.[1][6]

-

Enteric Coat: A pH-sensitive polymer is coated onto the barrier-coated pellets to resist the acidic environment of the stomach and dissolve in the higher pH of the small intestine.[3][7]

The coated pellets are subsequently encapsulated into hard gelatin capsules.

Key Formulation Components and Excipients

The selection of appropriate excipients is critical for the successful formulation of Lansoprazole delayed-release capsules.

| Component | Excipient Category | Examples | Function | References |

| Core | Inert Core | Sugar Spheres | Provides a uniform surface for drug and subsequent coating layers. | [1][3][5] |

| Drug Layer | Active Pharmaceutical Ingredient | Lansoprazole | Proton Pump Inhibitor. | [2][3] |

| Binder | Hydroxypropyl Cellulose (HPC), Hydroxypropyl Methylcellulose (HPMC), Povidone (PVP) | Promotes adhesion of the drug layer to the inert core. | [1][5] | |

| Stabilizer | Magnesium Carbonate | Provides an alkaline microenvironment to protect the acid-labile Lansoprazole. | [1][3] | |

| Surfactant | Sodium Lauryl Sulphate (SLS) | Aids in wetting and dispersion of the drug. | [1] | |

| Barrier Coat | Film Former | HPMC, HPC | Forms a protective layer between the drug and the enteric coat. | [1][5] |

| Enteric Coat | Enteric Polymer | Methacrylic Acid Copolymers (e.g., Eudragit L30 D-55, Eudragit L 100), Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) | Prevents drug release in the acidic environment of the stomach. | [2][3][7] |

| Plasticizer | Triethyl Citrate (TEC), Polyethylene Glycol (PEG) | Increases the flexibility and reduces the brittleness of the enteric film. | [3][6][7] | |

| Anti-adherent | Talc | Prevents agglomeration of pellets during the coating process. | [6][7][8] | |

| Capsule Shell | - | Hard Gelatin Capsules | Encloses the final coated pellets for oral administration. | [1][4] |

Experimental Protocols

Preparation of Lansoprazole Pellets

This protocol describes the preparation of Lansoprazole delayed-release pellets using the fluid bed coating (Wurster) technique.

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the formulation of Lansoprazole delayed-release capsules.

Protocol:

-

Drug Layer Suspension Preparation:

-

Dissolve the binder (e.g., HPC or HPMC) in purified water with continuous stirring.[1]

-

Add the surfactant (e.g., SLS) and stir until a clear solution is obtained.[1]

-

Disperse the stabilizer (e.g., Magnesium Carbonate) and other excipients in the solution.

-

Slowly add Lansoprazole to the suspension and stir to achieve a homogenous dispersion.[1]

-

-

Drug Layering:

-

Barrier Coat Suspension Preparation:

-

Prepare a solution of the film-forming polymer (e.g., HPMC) in purified water.[1]

-

-

Barrier Coating:

-

Apply the barrier coat suspension onto the drug-layered pellets in the fluid bed processor.[10]

-

-

Enteric Coat Dispersion Preparation:

-

Enteric Coating:

-

Drying and Curing:

-

Dry the enteric-coated pellets in the fluid bed processor or a suitable oven to remove residual moisture and ensure proper film formation.

-

-

Encapsulation:

In-Vitro Dissolution Testing

This protocol is for evaluating the delayed-release characteristics of the formulated Lansoprazole capsules. The test is typically performed in two stages to simulate the gastrointestinal transit.[11][12][13]

Apparatus: USP Apparatus II (Paddle)[11] Rotation Speed: 75 rpm[11]

Stage 1: Acid Resistance

-

Volume: 500 mL

-

Time: 60 minutes

-

Procedure:

-

Acceptance Criteria: Not more than 10% of the labeled amount of Lansoprazole is dissolved.[11]

Stage 2: Buffer Stage

-

Medium: pH 6.8 Phosphate Buffer[11]

-

Volume: 900 mL

-

Time: 60 minutes

-

Procedure:

-

After the acid stage, add 400 mL of a pre-warmed buffer concentrate to the remaining 500 mL in the vessel to achieve a final pH of 6.8.

-

Continue the dissolution for 60 minutes.

-

Withdraw samples at predetermined time points.

-

Analyze the samples for Lansoprazole content.

-

-

Acceptance Criteria: Not less than 80% (Q) of the labeled amount of Lansoprazole is dissolved in 60 minutes.[11]

Stability Studies

Stability studies are essential to ensure the quality, safety, and efficacy of the product throughout its shelf life.

Accelerated Stability Testing:

-

Testing Parameters: At specified time intervals (e.g., 0, 1, 2, 3, and 6 months), the capsules should be evaluated for:

-

Appearance

-

Assay

-

Dissolution profile

-

Related substances/degradation products

-

Mechanism of Action of Lansoprazole

Lansoprazole is a proton pump inhibitor that suppresses gastric acid secretion by specifically inhibiting the (H+, K+)-ATPase enzyme system at the secretory surface of the gastric parietal cells.[2] This enzyme is considered the acid (proton) pump of the stomach.

Signaling Pathway of Lansoprazole Action:

Caption: Mechanism of action of Lansoprazole as a proton pump inhibitor.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Formulation of lansoprazole delayed-release capsules with Eudragit. [wisdomlib.org]

- 3. ijrpr.com [ijrpr.com]

- 4. rjptonline.org [rjptonline.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Eudragit L/HPMCAS Blend Enteric-Coated Lansoprazole Pellets: Enhanced Drug Stability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Enteric Coated Pellets Containing Lansoprazole Using Extrusion/Spheronization Technique [tips.sums.ac.ir]

- 9. CN111265490A - Lansoprazole enteric-coated pellets and preparation method thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Lansoprazole Delayed-Release Capsules [drugfuture.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Lansoprazole in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction Lansoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion and is widely used in the treatment of acid-related disorders.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a highly selective and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of lansoprazole in human plasma. The protocol employs a simple protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery.[3][4] The method has been validated according to FDA guidelines, demonstrating excellent linearity, precision, accuracy, and stability.[5][6][7][8]

Experimental Protocols

Materials and Reagents

-

Lansoprazole reference standard (USP grade)

-

Pantoprazole or Omeprazole as Internal Standard (IS) (USP grade)[1][9]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (Analytical grade)

-

Formic Acid (Analytical grade)

-

Water (Milli-Q or equivalent)

-

Drug-free human plasma (with heparin sodium or K2-EDTA as anticoagulant)

Preparation of Solutions

1.2.1 Stock Solutions (0.5 mg/mL)

-

Accurately weigh approximately 5 mg of Lansoprazole and Internal Standard (e.g., Pantoprazole) into separate 10 mL volumetric flasks.

-

Add a small amount of methanol (or DMSO) to dissolve the compounds.[3]

-

Once fully dissolved, bring the volume to 10 mL with methanol.

-

These stock solutions should be stored at 2-8°C for up to 28 days.[1]

1.2.2 Working Standard and Internal Standard Solutions

-

Lansoprazole Working Solutions: Prepare serial dilutions of the lansoprazole stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality controls.

-

Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 20 ng/mL.[3] This solution is used for protein precipitation.

1.2.3 Calibration Standards (CCs) and Quality Control (QCs)

-

Prepare CCs and QCs by spiking appropriate amounts of the lansoprazole working solutions into blank human plasma.

-

A typical calibration curve range is 2.5 - 2800 ng/mL.[1][9]

-

Prepare at least four levels of QCs:

Sample Preparation (Protein Precipitation)

This method is efficient and suitable for high-throughput analysis.[3][4]

-

Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

-

Pipette 50 µL of the plasma sample (or CC/QC) into the corresponding tube.

-

Add 200 µL of the Internal Standard working solution (20 ng/mL in acetonitrile) to each tube.[3]

-

Vortex the mixture for 60 seconds to precipitate proteins.

-

Centrifuge at 13,300 rpm for 10 minutes to pellet the precipitated proteins.[3]

-

Carefully transfer 100 µL of the supernatant to a UPLC vial.

-

Inject 5-20 µL of the prepared sample into the UPLC-MS/MS system.[3][9]

UPLC-MS/MS System and Conditions

The following tables summarize the optimized instrumental parameters for the analysis.

UPLC Conditions

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[10] |

| Mobile Phase A | 2 mM Ammonium Acetate in Water[1] or 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile[1] |

| Gradient | Isocratic (e.g., 80:20, B:A)[1] or a suitable gradient |

| Flow Rate | 0.6 - 1.0 mL/min[1][11] |

| Column Temperature | 40°C[9] |

| Injection Volume | 5 µL |

| Run Time | ~5 minutes[9] |

MS/MS Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[9] or Negative[1] |

| Scan Type | Multiple Reaction Monitoring (MRM)[4][9] |

| Source Temp. | 500°C[1] |

| Ion Spray Voltage | 4500 V[1] |

| Curtain Gas | 40 units[1] |

| Nebulizer Gas (Gas 1) | 40 units[1] |

| Heater Gas (Gas 2) | 60 units[1] |

| Collision Gas (CAD) | Argon, ~2 units[1] |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Lansoprazole | 370.2[1] | 252.0[3] |

| Pantoprazole (IS) | 384.2[1] | 200.0[1] |

| Omeprazole (IS) | 346.0[10] | 198.0[10] |

Method Validation Summary

The method was validated according to the USFDA guidelines for bioanalytical method validation.[1]

Linearity and Sensitivity

The calibration curve was linear over the range of 4.5 to 2800 ng/mL.[1] The coefficient of determination (r²) was consistently >0.999.[1] The Lower Limit of Quantification (LLOQ) was established at 4.6 ng/mL with a signal-to-noise ratio >10.

| Parameter | Result |

| Linearity Range | 4.5 - 2800 ng/mL[1] |

| Regression (r²) | > 0.999[1] |

| LLOQ | 4.6 ng/mL[1] |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using QC samples at four concentration levels. The precision (%CV) was less than 3.5% and the accuracy was within 98-100% of the nominal values, which is well within the acceptable limits of ±15%.[5][9]

| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 2.62[1] | 99.94[1] | 3.09[1] | 98.24[1] |

| LQC | < 3.4[9] | < 9.0% (bias)[9] | < 3.4[9] | < 9.0% (bias)[9] |

| MQC | < 3.4[9] | < 9.0% (bias)[9] | < 3.4[9] | < 9.0% (bias)[9] |

| HQC | < 3.4[9] | < 9.0% (bias)[9] | < 3.4[9] | < 9.0% (bias)[9] |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and free from endogenous interferences. The overall average recovery for lansoprazole was found to be between 92% and 99%.[1] No significant matrix effects were observed.

| Parameter | Lansoprazole | Internal Standard |

| Extraction Recovery | 92.10 - 99.11%[1] | ~95% |

| Matrix Effect | No significant effect observed | No significant effect observed |

Stability

The stability of lansoprazole in plasma was evaluated under various conditions to reflect typical sample handling and storage scenarios in a clinical setting. The analyte was found to be stable under all tested conditions.[1]

| Stability Test | Condition | Result |

| Short-term | Room temperature for 6 hours | Stable |

| Freeze-Thaw | Three cycles (-20°C to 25°C) | Stable[9] |

| Long-term | -80°C for 30 days | Stable |

Visualized Workflows

The following diagrams illustrate the key processes of this analytical method.

Caption: Overall workflow for lansoprazole quantification in plasma.

Caption: Step-by-step protein precipitation protocol.

Conclusion

This application note presents a validated UPLC-MS/MS method for the reliable quantification of lansoprazole in human plasma. The simple protein precipitation sample preparation makes it a rapid, cost-effective, and robust procedure for high-throughput analysis.[1] The method meets all regulatory requirements for linearity, sensitivity, precision, and accuracy, making it highly suitable for pharmacokinetic and bioequivalence studies in clinical and research settings.

References

- 1. benthamopen.com [benthamopen.com]

- 2. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective analysis of lansoprazole in rat plasma by LC–MS/MS: Application to a stereoselective pharmacokinetic s… [ouci.dntb.gov.ua]

Application Notes and Protocols: Induction of Gastric Ulcers in Rats for Lansoprazole Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing gastric ulcers in rat models to evaluate the therapeutic efficacy of Lansoprazole. The methodologies described are established and widely used in preclinical pharmacological research.

Introduction

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion, making it a cornerstone in the treatment of acid-related gastrointestinal disorders, including gastric ulcers. To investigate its anti-ulcerogenic properties and elucidate its mechanisms of action, various reliable and reproducible animal models of gastric ulceration have been developed. This document outlines three common methods for inducing gastric ulcers in rats: NSAID-induced, ethanol-induced, and stress-induced ulcer models. Each protocol is accompanied by representative data on the efficacy of Lansoprazole and visual diagrams of the experimental workflow and relevant signaling pathways.

Non-Steroidal Anti-Inflammatory Drug (NSAID)-Induced Gastric Ulcer Model

NSAIDs are a common cause of gastric ulcers in humans due to their inhibition of prostaglandin synthesis, which is crucial for maintaining the integrity of the gastric mucosa. Indomethacin is a potent NSAID frequently used to induce gastric ulcers in rats.

Experimental Protocol

-

Animals: Male Sprague-Dawley or Wistar rats (180-220g) are typically used.

-

Housing: Animals should be housed in cages with wire mesh bottoms to prevent coprophagy and fasted for 24 hours before the experiment, with free access to water.

-

Induction: Administer Indomethacin (typically 100 µmol/kg) orally.[1][2]

-

Treatment: Lansoprazole is administered orally 30 minutes prior to the induction of ulcers by NSAIDs.[1][2]

-

Evaluation: Euthanize the rats 4-6 hours after Indomethacin administration. The stomachs are then removed, opened along the greater curvature, and rinsed with saline. The ulcer index is then determined by measuring the area of the lesions.

Data Presentation

| Treatment Group | Dose (mg/kg) | Ulcer Index (mean ± SE) | % Inhibition | Reference |

| Control (Indomethacin) | - | 15.4 ± 1.2 | - | [1][2] |

| Lansoprazole | 18 µmol/kg (~6.7) | 8.2 ± 0.9 | 46.8% | [1][2] |

| Lansoprazole | 90 µmol/kg (~33.4) | 2.1 ± 0.5 | 86.4% | [1][2] |

Experimental Workflow

Caption: Workflow for NSAID-Induced Gastric Ulcer Protocol.

Ethanol-Induced Gastric Ulcer Model

Ethanol is a necrotizing agent that can rapidly induce gastric lesions, making this a widely used model for studying acute gastroprotection.

Experimental Protocol

-

Animals: Male Wistar rats (200-250g) are commonly used.

-

Housing and Fasting: Similar to the NSAID model, rats are fasted for 24 hours with free access to water.[3]

-

Induction: Administer 1 mL of absolute ethanol orally to each rat to induce gastric ulcers.[3]

-

Treatment: Lansoprazole (e.g., 30 mg/kg) is administered orally 30-60 minutes before ethanol administration.[4][5]

-

Evaluation: Rats are euthanized 1 hour after ethanol administration. The stomachs are removed and examined for lesions, and the ulcer index is calculated.[3]

Data Presentation

| Treatment Group | Dose (mg/kg) | Ulcer Index (mean ± SE) | % Inhibition | Reference |

| Control (Ethanol) | - | 12.5 ± 1.8 | - | [4] |

| Lansoprazole | 30 | 3.2 ± 0.7 | 74.4% | [4][5] |

Experimental Workflow

Caption: Workflow for Ethanol-Induced Gastric Ulcer Protocol.

Stress-Induced Gastric Ulcer Model

Psychological and physiological stress can lead to the development of gastric ulcers. The cold restraint stress model is a common method to simulate this condition in rats.

Experimental Protocol

-

Animals: Male Wistar rats are often used.

-

Induction: Rats are subjected to restraint and exposed to a cold environment (4°C) for a period of 3.5 hours to induce gastric ulceration.[6]

-

Treatment: Lansoprazole is administered orally prior to the induction of stress.

-

Evaluation: Immediately after the stress period, the animals are euthanized, and their stomachs are examined for the presence and severity of ulcers.

Data Presentation

| Treatment Group | Dose (mg/kg) | Ulcer Index (mean ± SE) | % Inhibition | Reference |

| Control (Cold Restraint Stress) | - | 18.2 ± 2.1 | - | [6] |

| Lansoprazole | 30 | 1.5 ± 0.4 | 91.8% | [6] |

Experimental Workflow

Caption: Workflow for Stress-Induced Gastric Ulcer Protocol.

Mechanism of Action of Lansoprazole and Gastric Ulcer Pathogenesis

Gastric acid secretion is primarily regulated by the H+/K+-ATPase (proton pump) in parietal cells. Various stimuli, including histamine, gastrin, and acetylcholine, can activate this pump. Lansoprazole, being a proton pump inhibitor, irreversibly blocks the final step of acid secretion. Gastric ulcers can be formed through an imbalance between aggressive factors (acid, pepsin, NSAIDs, ethanol, stress) and protective factors (mucus, bicarbonate, prostaglandins, blood flow).

Signaling Pathway of Gastric Acid Secretion and Inhibition by Lansoprazole

Caption: Lansoprazole inhibits the proton pump in parietal cells.

Pathogenesis of NSAID-Induced Ulcers and the Protective Role of Lansoprazole

Caption: NSAIDs impair mucosal defense, while Lansoprazole reduces acid.

Conclusion

The described rat models are robust and effective for screening and characterizing the anti-ulcer properties of Lansoprazole and other potential therapeutic agents. The choice of model may depend on the specific aspect of ulcer pathogenesis being investigated. The provided protocols and data serve as a valuable resource for designing and conducting preclinical studies in the field of gastroenterology and drug development.

References

- 1. Lansoprazole prevents experimental gastric injury induced by non-steroidal anti-inflammatory drugs through a reduction of mucosal oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2.2. Induction of gastric ulcers [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Attenuation of stress-induced gastric lesions by lansoprazole, PD-136450 and ranitidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Gastric Resistance Testing of Lansoprazole Microparticles

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lansoprazole is a proton pump inhibitor that is highly susceptible to degradation in acidic environments. Therefore, oral dosage forms are typically designed as enteric-coated formulations to protect the drug from the gastric fluid and ensure its delivery to the small intestine for absorption. Microparticles are an increasingly popular approach for developing modified-release dosage forms of lansoprazole. This document provides detailed application notes and protocols for the in vitro gastric resistance testing of lansoprazole microparticles, a critical step in evaluating the effectiveness of the enteric coating.

Principle of Gastric Resistance Testing

The in vitro gastric resistance test simulates the acidic conditions of the stomach to assess the ability of the enteric coating on lansoprazole microparticles to prevent premature drug release. The microparticles are exposed to a simulated gastric fluid (typically 0.1 N Hydrochloric acid) for a specified period. The amount of lansoprazole released into the acidic medium is then quantified. A low percentage of drug release indicates good gastric resistance and effective protection by the enteric coating.

Experimental Protocols

Materials and Reagents

-

Lansoprazole microparticles

-

Hydrochloric acid (HCl), analytical grade

-

Potassium dihydrogen phosphate (KH2PO4), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Purified water

-

Reference Standard: Lansoprazole USP

Equipment

-

USP Dissolution Apparatus 2 (Paddle type)[1]

-

UV-Vis Spectrophotometer[2] or High-Performance Liquid Chromatography (HPLC) system with a UV detector[2][3]

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm)

Preparation of Simulated Gastric Fluid (SGF), pH 1.2

-

Carefully add 83.3 mL of concentrated Hydrochloric acid to a 1000 mL volumetric flask.

-

Add purified water to the flask, filling it approximately halfway.

-

Mix the solution well and allow it to cool to room temperature.

-

Make up the volume to 1000 mL with purified water.

-

Verify the pH of the solution is 1.2 ± 0.05 using a calibrated pH meter.

In Vitro Gastric Resistance Test Procedure

-

Set up the USP Dissolution Apparatus 2.

-

Fill each dissolution vessel with 500 mL of 0.1 N HCl (SGF)[1].

-

Equilibrate the medium to 37 ± 0.5°C[1].

-

Accurately weigh a quantity of lansoprazole microparticles equivalent to a standard dose (e.g., 30 mg of lansoprazole) and place them in each vessel.

-

Start the apparatus and operate the paddles at a rotation speed of 75 rpm[1].

-

After 60 minutes, withdraw a sample (e.g., 10 mL) from each vessel[1].

-

Filter the samples immediately through a 0.45 µm syringe filter.

-

Analyze the filtrate for lansoprazole content using a validated analytical method (UV Spectrophotometry or HPLC).

Analytical Methods for Lansoprazole Quantification

-

Prepare a standard stock solution of Lansoprazole Reference Standard in a suitable solvent (e.g., 0.1 M NaOH or methanol).

-

From the stock solution, prepare a series of calibration standards in 0.1 N HCl.

-

Measure the absorbance of the filtered samples and the calibration standards at the wavelength of maximum absorbance for lansoprazole (approximately 306 nm in 0.1 M HCl)[2].

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of lansoprazole in the samples from the calibration curve.

-

Chromatographic Conditions (Example):

-

Prepare a standard stock solution of Lansoprazole Reference Standard in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

Inject the filtered samples and calibration standards into the HPLC system.

-

Calculate the concentration of lansoprazole in the samples by comparing the peak areas with those of the calibration standards.

Calculation of Gastric Resistance

The percentage of lansoprazole released in the acidic medium is calculated using the following formula:

% Drug Released = (Concentration of Lansoprazole in sample × Volume of dissolution medium) / (Label claim of Lansoprazole) × 100

The gastric resistance is the percentage of the drug that remains within the microparticles after exposure to the acidic medium.

% Gastric Resistance = 100% - % Drug Released

Data Presentation

The quantitative data from gastric resistance studies can be summarized in a table for easy comparison of different formulations.

| Formulation Code | Polymer Used | Drug:Polymer Ratio | % Drug Released in 0.1 N HCl (at 60 min) | % Gastric Resistance |

| F1 | Eudragit L 100-55 | 1:5 | 25.4 ± 2.1 | 74.6 ± 2.1 |

| F2 | Eudragit S 100 | 1:5 | 18.2 ± 1.6 | 81.8 ± 1.6 |

| F3 | Cellulose Acetate Phthalate | 1:3 | 12.5 ± 1.3 | 87.5 ± 1.3 |

| F4 | Cellulose Acetate Phthalate | 1:4 | 9.8 ± 1.1 | 90.2 ± 1.1 |

| F5 | Cellulose Acetate Phthalate | 1:5 | 7.3 ± 0.9 | 92.7 ± 0.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific formulation and experimental conditions. Studies have shown that different polymers and drug-to-polymer ratios significantly impact gastric resistance[1][5][6]. For instance, Eudragit S 100 has been reported to provide high gastric resistance[1][7][8]. Similarly, increasing the concentration of polymers like cellulose acetate phthalate can lead to a decrease in drug release in acidic conditions[5][6].

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the in vitro gastric resistance testing of lansoprazole microparticles.

Logical Relationship of Two-Stage Dissolution Testing

For enteric-coated formulations, a two-stage dissolution test is often performed to simulate the entire gastrointestinal transit. The first stage is the gastric resistance test, followed by a second stage in a buffer medium simulating intestinal pH.

Conclusion

The in vitro gastric resistance test is a fundamental quality control assay for the development of enteric-coated lansoprazole microparticles. The protocols outlined in this document, based on established pharmacopeial methods, provide a robust framework for assessing the performance of these formulations. Careful execution of these tests and accurate quantification of drug release are essential for ensuring the development of a safe and effective product that protects the acid-labile lansoprazole from premature degradation in the stomach.

References

- 1. Formulation Development, Process Optimization, and In Vitro Characterization of Spray-Dried Lansoprazole Enteric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ijtimes.com [ijtimes.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Formulation and Evaluation of Lansoprazole Loaded Enteric Coated Microspheres - Neliti [neliti.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Formulation Development, Process Optimization, and In Vitro Characterization of Spray-Dried Lansoprazole Enteric Microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lansoprazole Administration in Animal Models of GERD

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of lansoprazole in preclinical animal models of Gastroesophageal Reflux Disease (GERD). This document includes detailed experimental protocols, quantitative data on the efficacy of lansoprazole, and visualizations of the relevant biological pathways.

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in more severe cases, erosive esophagitis. Lansoprazole, a proton pump inhibitor (PPI), is a cornerstone of GERD treatment. It functions by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby suppressing gastric acid secretion. Preclinical evaluation of anti-GERD therapies relies on robust animal models that mimic the human condition. This document outlines the methodologies for utilizing lansoprazole in such models, providing a framework for efficacy and mechanistic studies.

Data Presentation

The following tables summarize the quantitative effects of lansoprazole in various rat models of GERD, focusing on histological improvements and reduction of inflammatory and oxidative stress markers.

Table 1: Effect of Lansoprazole on Esophageal Lesions and Histology in Rat Models of GERD

| Animal Model | Lansoprazole Dose & Route | Treatment Duration | Key Histological Findings | Efficacy/Quantitative Outcome |

| Surgically-induced chronic acid reflux | 1 mg/kg/day (unspecified route) | 3 weeks | Reduced epithelial thickness, decreased papillary elongation, and marked reduction in inflammatory cell infiltration. | Near complete prevention of esophagitis signs in treated rats compared to controls.[1] |

| Pylorus and forestomach ligation-induced acute reflux esophagitis | 0.3-10 mg/kg (intraduodenal) | 4 hours | Dose-dependent inhibition of esophageal lesions. | ID50 of 0.7 mg/kg for the inhibition of reflux esophagitis. |

| Acetic acid-induced gastric and duodenal ulcers | 10 and 30 mg/kg/day (p.o.) | 14 days | Accelerated healing of ulcers. | Significant healing effect observed at both 10 and 30 mg/kg/day. |

Table 2: Effect of Lansoprazole on Inflammatory and Oxidative Stress Markers in Rat Models

| Animal Model | Lansoprazole Dose & Route | Treatment Duration | Marker | Result |

| Indomethacin-induced enteritis | 5 mg/kg (s.c.) | Single dose | Myeloperoxidase (MPO) activity | Significant suppression of increased MPO activity. |

| Indomethacin-induced enteritis | 5 mg/kg (s.c.) | Single dose | Cytokine-induced neutrophil chemoattractant-1 (CINC-1) | Significant suppression of increased CINC-1 levels. |

| Indomethacin-induced enteritis | 5 mg/kg (s.c.) | Single dose | Thiobarbituric acid-reactive substances (TBARS) | Significant suppression of increased TBARS levels. |

| Indomethacin- or piroxicam-induced gastric injury | 90 µmol/kg (p.o.) | Single dose | Malondialdehyde (MDA) | Significantly prevented the increase in mucosal MDA concentrations. |

| Indomethacin- or piroxicam-induced gastric injury | 90 µmol/kg (p.o.) | Single dose | Glutathione (GSH) | Significantly reversed the reduction of mucosal GSH levels. |

Experimental Protocols

Induction of Chronic Reflux Esophagitis in Rats

This surgical model establishes a persistent reflux of gastric acid into the esophagus, leading to chronic inflammation and histological changes characteristic of GERD.

Materials:

-

Male Wistar rats (200-250 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps, needle holders)

-

2-0 silk suture

-

18Fr Nélaton catheter piece (2 mm wide)

Procedure:

-

Anesthetize the rat and place it in a supine position.

-

Perform a midline laparotomy to expose the abdominal organs.

-

Gently locate the stomach and identify the transitional region between the forestomach and the glandular portion.

-

Ligate this transitional region using a 2-0 silk suture.

-

Identify the duodenum near the pyloric ring and carefully wrap the small piece of the 18Fr Nélaton catheter around it to induce partial obstruction.

-

Close the abdominal incision in layers.

-

Provide post-operative care, including analgesics and monitoring for recovery.